molecular formula C3H8ClNO2S B1281554 N-(chloromethyl)-N-methylmethanesulfonamide CAS No. 82670-28-8

N-(chloromethyl)-N-methylmethanesulfonamide

Cat. No. B1281554
CAS RN: 82670-28-8
M. Wt: 157.62 g/mol
InChI Key: KQQDWTRRLDZEPJ-UHFFFAOYSA-N
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Description

N-(chloromethyl)-N-methylmethanesulfonamide is a compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to an amide nitrogen. This compound is not directly discussed in the provided papers, but its structure and properties can be inferred from related compounds such as N-methylmethanesulfonamide and other N-substituted methanesulfonamides .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, the synthesis of phenylmethanesulfonamide derivatives can be achieved by reacting N,N-dichlorophenylmethanesulfonamide with trichloroethylene . Similarly, N-(3-chloro-2-quinoxalyl)arylsulfonamides are synthesized by reacting 2,3-dichloroquinoxaline with substituted arylsufonamides . These methods suggest that N-(chloromethyl)-N-methylmethanesulfonamide could potentially be synthesized by reacting N-methylmethanesulfonamide with an appropriate chloromethylating agent.

Molecular Structure Analysis

The molecular structure of N-substituted methanesulfonamides is characterized by the orientation of the N-H bond and the geometric parameters of the molecule. For example, in N-(2,4-Dichlorophenyl)methanesulfonamide, the N-H bond is nearly syn to the ortho-chloro substituent , while in N-(2,3-Dichlorophenyl)methanesulfonamide, it is syn to both ortho- and meta-chloro substituents . These orientations can affect the molecule's reactivity and interaction with biological receptors. The molecular structure of N-(chloromethyl)-N-methylmethanesulfonamide would likely exhibit similar geometric features, with the orientation of the N-H bond and the sulfonyl group influencing its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of N-substituted methanesulfonamides can be quite diverse. For example, the highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines derived from phenylmethanesulfonamides show high reactivity by alkylating various aromatic compounds . N-(3-chloro-2-quinoxalyl)arylsulfonamides demonstrate the possibility of nucleophilic substitution of the halogen with O- and N-nucleophiles . These reactions indicate that N-(chloromethyl)-N-methylmethanesulfonamide could also participate in similar alkylation and nucleophilic substitution reactions due to the presence of the chloromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted methanesulfonamides are influenced by their molecular structure. For instance, the crystal structure of N-methylmethanesulfonamide at low temperatures reveals a gauche conformation between the methyl group and the sulfonyl group . The packing of molecules in the crystal lattice is often mediated by hydrogen bonding, as seen in various N-substituted methanesulfonamides . These properties suggest that N-(chloromethyl)-N-methylmethanesulfonamide would have similar characteristics, such as solubility, melting point, and boiling point, which are important for its handling and application in chemical reactions.

Scientific Research Applications

Gas-Liquid Chromatography

N-(chloromethyl)-N-methylmethanesulfonamide plays a significant role in analytical chemistry, particularly in gas chromatography (GC). A method utilizing methylation of chlorsulfuron to overcome the thermal instability of sulfonylurea herbicides for GC analysis involves the formation of N-methylsulfonamide derivatives, demonstrating the compound's utility in enhancing the stability and detectability of certain herbicides in GC analyses (Klaffenbach, Holland, & Lauren, 1993).

Organic Chemistry and Synthesis

N-(chloromethyl)-N-methylmethanesulfonamide is employed in organic synthesis. For instance, it is used in the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene to produce highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. Such compounds demonstrate high reactivity in the alkylation of various organic molecules (Aizina, Levkovskaya, & Rozentsveig, 2012).

Structural and Spectroscopic Studies

The compound is also studied for its structural properties. For instance, the crystal structure of N-methylmethanesulfonamide at low temperatures reveals important conformational aspects, enhancing understanding of molecular structure and interactions (Higgs, Parkin, Parsons, & Tasker, 2002).

Chemical Thermodynamics

In the field of chemical thermodynamics, N-(chloromethyl)-N-methylmethanesulfonamide is used to study excess volumes in mixtures with aliphatic alcohols. Such studies are crucial for understanding the interactions between different chemical species and their impact on the physical properties of mixtures (Pikkarainen, 1982).

Catalysis and Reaction Mechanisms

It is used in catalytic processes and studying reaction mechanisms. For example, its role in the palladium-catalyzed arylation of sulfonamide stabilised enolates highlights its utility in facilitating complex organic reactions (Zeevaart, Parkinson, & Koning, 2005).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling and disposal.


Future Directions

This would involve identifying areas where further research is needed. This could include potential applications, unresolved questions about its behavior, or ways to improve its synthesis.


properties

IUPAC Name

N-(chloromethyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO2S/c1-5(3-4)8(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQDWTRRLDZEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508530
Record name N-(Chloromethyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(chloromethyl)-N-methylmethanesulfonamide

CAS RN

82670-28-8
Record name N-(Chloromethyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(chloromethyl)-N-methylmethanesulfonamide
Reactant of Route 2
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Citations

For This Compound
7
Citations
AA Prishchenko, MV Livantsov, OP Novikova… - Russian journal of …, 1997 - elibrary.ru
Reaction of P(III) Acid Esters with N-Chloromethyl-N-methylmethanesulfonamide … REACTION OF P(III) ACID ESTERS WITH N-CHLOROMETHYL-N-METHYLMETHANESULFONAMIDE …
Number of citations: 1 elibrary.ru
VY Hys, DS Milokhov, TY Keda, IV Omelchenko… - Tetrahedron, 2021 - Elsevier
An efficient synthesis of 7-membered Aza-sultams bearing heterofused amino-1,2,4-thiadiazepine framework have been developed. Functional group pairing strategy using ambiphilic …
Number of citations: 4 www.sciencedirect.com
VY Hys, DS Milokhov, OB Volovenko… - …, 2020 - thieme-connect.com
Synthetic approach to fused azasultams with 1,2,4-thiadiazepine framework via base promoted protocols has been developed. 1H-Azole-2-carboxylates and N-(chloromethyl)-N-…
Number of citations: 7 www.thieme-connect.com
AV Dobrydnev… - European Journal of …, 2021 - Wiley Online Library
Herein, we have updated the progress and developments of the Carbanion‐mediated Sulfonate (or Sulfonamide) Intermolecular Coupling, and Intramolecular Cyclization, abbreviated …
AC Bissember, CJT Hyland, SM Wales… - Progress in Heterocyclic …, 2021 - Elsevier
This chapter covers work published in the calendar year 2020. Novel reaction chemistry and new ring-synthetic methods for seven-membered heterocycles including azepines, …
Number of citations: 2 www.sciencedirect.com
AG SHIPOV, EA ZHELTONOGOVA… - Journal of general …, 1991 - Plenum
Number of citations: 0
AG SHIPOV, EA ZHELTONOGOVA… - ChemInform, 1992 - Wiley Online Library
Number of citations: 0

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